4-Hydroxy-3-iodobenzaldehyde

Beschreibung

Significance and Research Context of Iodinated Aromatic Aldehydes

Iodinated aromatic aldehydes, including 4-hydroxy-3-iodobenzaldehyde, are a class of compounds with considerable importance in organic synthesis. jocpr.comresearchgate.net The presence of an iodine atom on the aromatic ring allows for a variety of chemical transformations, making these compounds versatile intermediates. They are particularly useful in cross-coupling reactions, which are fundamental methods for creating new carbon-carbon and carbon-heteroatom bonds. The aldehyde and hydroxyl groups also offer reactive sites for further chemical modifications. This combination of reactive sites makes iodinated aromatic aldehydes key starting materials for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Historical Perspective on the Academic Study of this compound

The study of this compound and similar compounds is rooted in the broader exploration of aromatic chemistry and the development of synthetic methodologies. Early research likely focused on the fundamental reactions of halogenation on aromatic systems. Over time, as synthetic methods became more sophisticated, the focus shifted towards harnessing the specific reactivity of iodinated compounds. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century significantly enhanced the utility of iodoaromatic compounds, including this compound, as they are excellent substrates for these powerful bond-forming reactions. More recent investigations have delved into its applications as a precursor for biologically active molecules and functional materials. nih.gov

Scope and Objectives of Scholarly Investigations into this compound

Current scholarly investigations into this compound are diverse and target several key areas. A primary objective is its utilization as a versatile intermediate in the synthesis of complex organic molecules. Researchers are exploring its role in creating novel compounds with potential therapeutic properties, including antibacterial agents and cancer diagnostic and therapeutic agents. nih.govguidechem.com Another area of focus is its application in materials science, where it can be used to create specialized polymers and functional materials. smolecule.com Furthermore, ongoing research aims to develop more efficient and environmentally friendly methods for the synthesis of this compound itself. jocpr.comtsijournals.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60032-63-5 |

| Molecular Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol |

| Melting Point | 109-114 °C |

| Boiling Point | 257.8 °C at 760 mmHg |

| Appearance | White to Pale Beige Solid |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), DMF, Ethyl Acetate, and Methanol |

Data sourced from multiple references. nih.govchemicalbook.comsigmaaldrich.comchemscene.com

Synthesis and Manufacturing of this compound

The primary method for synthesizing this compound is through the direct iodination of 4-hydroxybenzaldehyde (B117250). This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene (B151609) ring. Common iodinating agents used in this process include iodine monochloride (ICl) and a combination of an iodide salt like sodium iodide (NaI) with an oxidizing agent such as N-chlorosuccinimide (NCS). nih.govuni-regensburg.de The reaction is typically carried out in a suitable solvent like acetic acid. nih.govuni-regensburg.de

Another approach involves using a mixture of iodine and iodic acid as the iodinating reagent, which can be performed under conventional stirring or with microwave assistance to potentially shorten reaction times. jocpr.comresearchgate.nettsijournals.com A different synthetic route starts with 3-iodo-4-methoxybenzaldehyde (B1300997), which is then treated with a demethylating agent like boron tribromide to yield the final product. chemicalbook.com

Purification of the crude product is often achieved through techniques such as recrystallization from a suitable solvent or flash column chromatography on silica (B1680970) gel. chemicalbook.comrsc.org

Chemical Reactivity and Synthetic Utility of this compound

This compound is a valuable precursor in a variety of organic synthesis applications. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The hydroxyl group can be alkylated or acylated.

The carbon-iodine bond is particularly significant as it allows for participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. smolecule.com This enables the formation of new carbon-carbon bonds by coupling with boronic acids. This reactivity is crucial for constructing more complex molecular frameworks. For instance, it has been used in the synthesis of porphyrin derivatives for potential use in photodynamic therapy. nih.gov

Applications of this compound in Scientific Research

In medicinal chemistry, this compound serves as a key building block for the synthesis of new molecules with potential therapeutic applications. Its derivatives have been investigated for their potential as antibacterial agents and in the development of compounds for cancer diagnosis and therapy. nih.govguidechem.com The ability to introduce various substituents through the reactive aldehyde, hydroxyl, and iodo groups allows for the systematic modification of molecular structures to optimize biological activity.

In the field of materials science, this compound can be used as a monomer or an intermediate in the creation of functional polymers and other advanced materials. smolecule.com For example, its derivatives can be incorporated into metal-organic frameworks (MOFs). smolecule.com

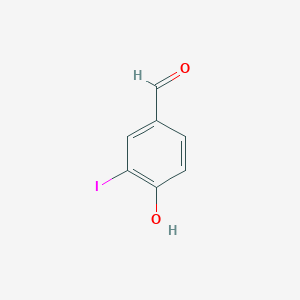

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVIRRXVOTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359529 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60032-63-5 | |

| Record name | 4-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 3 Iodobenzaldehyde

Regioselective Iodination Strategies for Substituted Benzaldehydes Leading to 4-Hydroxy-3-iodobenzaldehyde

The synthesis of this compound hinges on the regioselective introduction of an iodine atom onto the aromatic ring of a benzaldehyde (B42025) precursor. The primary challenge lies in controlling the position of iodination, directing the electrophile to the carbon atom ortho to the hydroxyl group and meta to the aldehyde group. The powerful activating and ortho-, para-directing effect of the hydroxyl group typically governs the reaction's regioselectivity.

Direct Iodination Approaches for the Synthesis of this compound

Direct iodination of 4-hydroxybenzaldehyde (B117250) is the most straightforward pathway to obtain the target compound. This one-step process involves an electrophilic aromatic substitution where the hydroxyl group directs the incoming iodine electrophile to the ortho position (C-3). Various iodinating systems have been developed to achieve this transformation efficiently.

One common method involves the use of iodine monochloride (ICl) as the iodinating agent, often in a polar solvent like acetic acid. To prevent side reactions such as di-iodination, these reactions are typically conducted at low temperatures (e.g., 0–5°C). Another approach generates the iodine electrophile in situ. A system comprising N-chlorosuccinimide (NCS) and sodium iodide (NaI) in acetic acid can be used, where NCS oxidizes iodide to generate the active iodinating species. nih.gov Similarly, a combination of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium chloride (NaCl) in an acetic acid-water mixture effectively generates iodine monochloride in situ for the iodination of activated aromatic compounds. researchgate.net

Researchers have also explored combinations of molecular iodine with an oxidizing agent. A system of iodine and iodic acid (HIO₃) in ethyl alcohol provides a method that avoids the use of a separate catalyst and proceeds under mild conditions. Another effective system for the regioselective mono-iodination of phenols utilizes molecular iodine with trichloroisocyanuric acid (TCCA) and wet silica (B1680970) gel in dichloromethane (B109758). scielo.brscielo.br This heterogeneous system can lead to high yields in a very short reaction time at room temperature. scielo.brscielo.br The use of N-iodosuccinimide (NIS), often with an acid catalyst, is another established method for the iodination of phenols and other activated rings. researchgate.netscispace.com

Table 1: Comparison of Direct Iodination Methods for 4-Hydroxybenzaldehyde

| Reagent System | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS), Sodium Iodide (NaI) | Acetic Acid | 50°C, 24 hours | 13% | nih.gov |

| Trichloroisocyanuric Acid (TCCA), Iodine (I₂), wet SiO₂ | Dichloromethane (CH₂Cl₂) | Room Temperature, immediate reaction | 98% | scielo.brscielo.br |

| Iodine (I₂), Iodic Acid (HIO₃) | Ethyl Alcohol | 35°C, 2 hours | High | |

| N-Iodosuccinimide (NIS), Acetic Acid (catalyst) | Solid-state (Grinding) | Room Temperature, 5-8 minutes | 98% | scispace.com |

| Sodium Periodate (NaIO₄), Potassium Iodide (KI), Sodium Chloride (NaCl) | Acetic Acid:Water (9:1) | Room Temperature | Excellent | researchgate.net |

Indirect Synthetic Routes via Precursors and Subsequent Functionalization for this compound

Indirect routes to this compound involve the synthesis of a precursor molecule followed by one or more functional group transformations. These multi-step sequences can offer advantages in terms of regiochemical control and precursor availability.

A prominent indirect strategy is the demethylation of 3-iodo-4-methoxybenzaldehyde (B1300997). chemicalbook.com In this approach, the starting material, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), is first iodinated. The methoxy (B1213986) group, being an ortho-, para-director, facilitates iodination at the C-3 position. The resulting 3-iodo-4-methoxybenzaldehyde is then demethylated to yield the final product. A common reagent for this ether cleavage is boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane. chemicalbook.com The reaction is typically initiated at a low temperature (0°C) and allowed to warm to room temperature. chemicalbook.com

Another indirect method employs a protection-functionalization-deprotection strategy. For instance, the hydroxyl group of 4-hydroxybenzaldehyde can be protected with a benzyl (B1604629) group to form 4-(benzyloxy)benzaldehyde. This protected intermediate is then iodinated. The subsequent removal of the benzyl protecting group, often through catalytic hydrogenation, yields this compound. acs.org This strategy prevents potential side reactions involving the acidic phenolic proton and can simplify purification.

Table 2: Example of an Indirect Synthetic Route

| Step | Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Iodination | 4-Methoxybenzaldehyde | Various (e.g., I₂, HIO₃) | 3-Iodo-4-methoxybenzaldehyde | - | - |

| 2. Demethylation | 3-Iodo-4-methoxybenzaldehyde | Boron Tribromide (BBr₃) | This compound | ~46% | chemicalbook.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. Several reported syntheses of this compound align with these goals by utilizing safer reagents, milder conditions, and more efficient processes.

The use of N-iodosuccinimide (NIS) in a solid-state grinding method represents a significant green advancement. scispace.com This solvent-free (or near solvent-free, using only a catalytic amount of acetic acid) approach reduces waste, proceeds rapidly at room temperature, and simplifies the work-up procedure, offering high yields and selectivity. scispace.com

Another sustainable approach is the direct iodination of phenols using a system of trichloroisocyanuric acid, iodine, and wet silica gel. scielo.brscielo.br This method is notable for its use of inexpensive and readily available reagents, mild heterogeneous conditions, and a simple, clean work-up, making it an attractive method for chemists. scielo.brscielo.br

Enzymatic catalysis offers a powerful tool for green synthesis. A laccase-catalyzed iodination of phenolic compounds has been developed using potassium iodide (KI) as a benign iodine source and aerial oxygen as the ultimate oxidant. rsc.orgrsc.org This biocatalytic method operates in an aqueous buffer system under mild pH and temperature conditions, representing a highly sustainable alternative to traditional chemical oxidants. rsc.orgrsc.org The protocol has been successfully applied to various 4-hydroxybenzaldehydes. rsc.org

The method employing iodine and iodic acid also presents green advantages, as it functions under mild conditions without the need for a metal catalyst and uses common, inexpensive reagents. These approaches collectively demonstrate a shift towards more environmentally benign syntheses of this compound.

Optimization of Reaction Conditions and Yield for this compound Production

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Key variables include temperature, reaction time, and the stoichiometry of the reagents.

For many direct iodination methods, temperature control is critical. In the iodination using iodine monochloride, for example, maintaining low temperatures (0–10°C) is crucial to minimize the formation of the 3,5-diiodo-4-hydroxybenzaldehyde (B29736) byproduct. In contrast, some methods require heating to achieve a reasonable reaction rate; the synthesis using NCS and NaI was conducted at 50°C, although the reported yield was low (13%), suggesting that further optimization of other parameters would be necessary. nih.gov

The molar ratio of the iodinating agent to the substrate is another key factor. Using a slight excess of the iodinating agent (e.g., 1.2 equivalents) can help drive the reaction to completion, but a large excess can increase the risk of di-iodination and complicate purification. nih.gov Optimization studies, such as those performed for the laccase-catalyzed system, systematically vary parameters like the amount of KI, enzyme concentration, and air supply to maximize product formation. rsc.org

Reaction time is also a significant variable. The solid-state grinding method with NIS is remarkably fast, achieving high yields in just 5-8 minutes. scispace.com Other methods may require several hours to reach completion, such as the 24-hour reaction time reported for the NCS/NaI method. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs. nih.gov The use of Design of Experiments (DoE) software is a modern approach to systematically optimize multiple variables simultaneously to find the conditions that provide the highest yield and purity. units.it

Isolation and Purification Techniques Employed in the Synthesis of this compound

After the synthesis is complete, a systematic work-up and purification procedure is necessary to isolate pure this compound from the reaction mixture.

The initial work-up often involves quenching the reaction to neutralize any unreacted reagents. Excess iodine, which imparts a brown color to the mixture, is commonly removed by adding an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears. scielo.brscielo.brrsc.org If the reaction is performed under acidic or basic conditions, a neutralization step is required. For instance, acidification with an acid like HCl can be used to precipitate the phenolic product from a basic solution. acs.org

Once quenched and neutralized, the product is typically extracted from the aqueous phase into an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM). nih.govchemicalbook.com The combined organic layers are then washed with water and brine to remove any remaining inorganic salts or water-soluble impurities, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered. nih.govchemicalbook.com

The final purification of the crude product is most commonly achieved by either recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective method for obtaining highly pure crystalline material. For mixtures that are difficult to separate by recrystallization, silica gel flash column chromatography is the preferred method. chemicalbook.comrsc.org A mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, is used to elute the components. chemicalbook.com The composition of the mobile phase is chosen based on preliminary analysis by Thin Layer Chromatography (TLC) to achieve optimal separation of the desired product from starting materials and byproducts. chemicalbook.com Fractions are collected and analyzed by TLC, and those containing the pure product are combined and the solvent is removed under vacuum to yield the purified this compound. chemicalbook.com

Chemical Transformations and Reaction Pathways of 4 Hydroxy 3 Iodobenzaldehyde

Electrophilic and Nucleophilic Reactions Involving 4-Hydroxy-3-iodobenzaldehyde

The unique substitution pattern of this compound, with a hydroxyl group at position 4, an iodine atom at position 3, and an aldehyde group at position 1, confers distinct reactivity to the molecule. This arrangement allows for a variety of electrophilic and nucleophilic reactions, making it a useful building block in the synthesis of more complex molecules.

Reactions at the Aldehyde Moiety of this compound

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions. smolecule.comyoutube.com Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol. This reactivity is fundamental to many synthetic transformations. youtube.com

Common nucleophilic addition reactions involving the aldehyde group include:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard Reactions: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols. youtube.com

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene.

Oxidation: Aldehydes can be oxidized to carboxylic acids using various oxidizing agents. libretexts.org A common laboratory method is the Tollens' test, where the aldehyde is oxidized by a solution of silver nitrate (B79036) in ammonia, resulting in the formation of a silver mirror. libretexts.org

Chemical Transformations at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group (-OH) is another reactive site in the molecule. It can undergo several transformations, including:

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. This reaction proceeds via a Williamson ether synthesis. For example, methylation can be achieved using methyl iodide (MeI) and a base like potassium carbonate (K₂CO₃). google.com

Esterification: Esterification can be accomplished by reacting the phenolic hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. google.com.na

Oxidation: Under certain conditions, the hydroxyl group can be oxidized.

Functionalization and Derivatization of the Iodo Group in this compound

The iodine atom on the benzene (B151609) ring is an excellent leaving group, making it a key site for various substitution and coupling reactions. evitachem.com This allows for the introduction of a wide range of functional groups.

Key reactions involving the iodo group include:

Nucleophilic Aromatic Substitution: The iodine atom can be replaced by strong nucleophiles under specific conditions.

Formation of Organometallic Reagents: The iodo group can be used to form organometallic reagents, such as organolithium or Grignard reagents, which can then be used in further synthetic steps.

Reductive Deiodination: The iodine atom can be removed and replaced with a hydrogen atom through reduction.

Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate

The presence of the iodine atom makes this compound an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.org this compound readily participates in Suzuki-Miyaura coupling reactions with various boronic acids to form biaryl compounds. google.comamazonaws.comlookchem.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Cu-AIA-PC-Pd | 4-Hydroxy-3-phenylbenzaldehyde | researchgate.net |

| 3,5-Difluorophenylboronic acid | Not specified | 3',5'-Difluoro-4-hydroxybiphenyl-3-carbaldehyde | google.com |

Heck and Sonogashira Cross-Coupling Reactions Involving this compound

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net this compound can be coupled with various alkenes to introduce a vinyl group onto the aromatic ring. researchgate.net

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org This reaction is highly effective for forming carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org this compound can be used in Sonogashira reactions to synthesize arylalkynes. researchgate.net

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck | Styrene | Palladium catalyst | Arylated olefin | |

| Heck | Methyl acrylate | Palladium thiosemicarbazone complex | Substituted cinnamic acid ester | eie.gr |

| Sonogashira | Terminal alkynes | Palladium(0) and Copper(I) | Arylalkyne | libretexts.orgwikipedia.org |

| Sonogashira | Phenylacetylene | Cobalt nanoparticles on magnetic chitosan | Diarylacetylene | rsc.org |

Other Palladium-Catalyzed and Copper-Catalyzed Reactions of this compound Derivatives

Beyond the well-known Suzuki, Heck, and Sonogashira reactions, derivatives of this compound are amenable to a variety of other palladium and copper-catalyzed transformations. These reactions further expand the synthetic utility of this iodinated scaffold, enabling the formation of diverse molecular architectures.

One significant copper-catalyzed reaction is the Ullmann condensation, a classic method for forming carbon-heteroatom bonds, particularly carbon-oxygen and carbon-nitrogen bonds. magtech.com.cnbeilstein-journals.org While traditional Ullmann reactions often require harsh conditions, modern modifications have made this transformation more practical. For instance, the coupling of aryl halides with amines or alcohols can be achieved using copper catalysts, sometimes in the absence of a ligand and in greener solvents like water. researchgate.net The reactivity of aryl iodides, such as this compound derivatives, is generally higher than that of the corresponding bromides or chlorides in these reactions. researchgate.net

The Sonogashira coupling, a palladium and copper co-catalyzed reaction, is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. numberanalytics.com This reaction has been employed in the synthesis of complex molecules, including those with heterocyclic moieties. clockss.org The standard conditions typically involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and a base such as an amine in a suitable solvent. rsc.org Copper-free Sonogashira protocols have also been developed, offering milder and more environmentally friendly alternatives. rsc.orgorganic-chemistry.org

The following interactive table summarizes key findings for palladium and copper-catalyzed reactions involving derivatives of this compound.

Cyclization and Condensation Reactions of this compound to Form Heterocyclic Systems

The aldehyde and hydroxyl functionalities of this compound are key reactive sites for the construction of various heterocyclic systems through cyclization and condensation reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with specific biological activities or physical properties.

For instance, condensation of the aldehyde group with compounds containing active methylene (B1212753) groups or primary amines can lead to the formation of a wide range of heterocyclic structures. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, often catalyzed by a weak base. ambeed.com

Furthermore, the aldehyde can react with hydrazines or hydrazides to form hydrazones, which can then undergo further cyclization to yield five- or six-membered heterocycles. orientjchem.orgresearchgate.net For example, the reaction of this compound with various benzohydrazides can produce a series of N'-benzylidenebenzohydrazide derivatives. orientjchem.org

The following interactive table provides examples of cyclization and condensation reactions involving this compound and its derivatives.

Oxidation and Reduction Reactions of this compound

The aldehyde and hydroxyl groups of this compound can undergo selective oxidation and reduction reactions, providing pathways to other important functionalized aromatic compounds.

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Conversely, the aldehyde group can be reduced to a primary alcohol.

The phenolic hydroxyl group is also susceptible to oxidation, though typically under different conditions than the aldehyde. Laccase-mediated oxidation in the presence of potassium iodide can selectively introduce an iodine atom at the 3-position while potentially oxidizing the hydroxyl group.

The following interactive table summarizes oxidation and reduction reactions of this compound.

Applications of 4 Hydroxy 3 Iodobenzaldehyde in Advanced Organic Synthesis

4-Hydroxy-3-iodobenzaldehyde as a Building Block for Complex Natural Products

The strategic placement of functional groups on the this compound ring makes it an ideal starting point for the total synthesis of intricate natural products. The aldehyde allows for chain elongation and the introduction of stereocenters, while the hydroxyl and iodo groups provide handles for further manipulation and ring-forming reactions.

A notable application is in the modular synthesis of bis-benzylisoquinoline alkaloids like (±)-tubocurine and (±)-curine. In this synthesis, this compound undergoes a protection step where the hydroxyl group is converted to a benzyl (B1604629) ether. acs.orgacs.org This protected intermediate is then carried through a series of reactions to construct the complex isoquinoline (B145761) core. The synthesis of the related precursor, 4-(benzyloxy)-3-iodobenzaldehyde, starts from 3-iodo-4-methoxybenzaldehyde (B1300997), which is demethylated using boron tribromide to yield the crude this compound. acs.orgacs.org This is then protected with benzyl bromide in the presence of potassium carbonate. acs.orgacs.org

Another area where this building block is utilized is in the synthesis of analogues of anthracycline antibiotics, such as daunorubicin (B1662515). Iodinated analogues of daunorubicin have been synthesized using this compound as a key starting material, highlighting its utility in creating derivatives of potent chemotherapeutic agents for potential use in radionuclide therapy. diva-portal.org

The synthesis of porphyrin derivatives, which are related to natural photosensitizers, also employs this compound. It is used in an acid-catalyzed condensation with pyrrole (B145914) (Adler-Longo method) to produce iodinated tetraphenylporphyrin (B126558) (TPP) derivatives. nih.gov For instance, 5,10,15,20-Tetrakis(4-hydroxy-3-iodophenyl)porphyrin (I-TPPOH) was synthesized from this compound in a 6% yield. nih.gov

| Natural Product/Analogue | Role of this compound | Key Reaction Type | Reference |

|---|---|---|---|

| (±)-Tubocurine / (±)-Curine | Precursor to the 4-(benzyloxy)-3-iodobenzaldehyde intermediate. | O-Benzylation | acs.orgacs.org |

| Daunorubicin Analogues | Starting material for iodinated analogues. | Not specified | diva-portal.org |

| Iodinated Tetraphenylporphyrin (I-TPPOH) | Starting material for porphyrin synthesis. | Adler-Longo Porphyrin Synthesis | nih.gov |

Design and Synthesis of Novel Chemical Scaffolds and Frameworks Utilizing this compound

The concept of "privileged structures"—molecular frameworks that can bind to multiple biological targets—is central to modern drug discovery. unife.it this compound serves as a valuable starting material for the creation of such novel scaffolds due to its capacity for diverse chemical transformations.

The aldehyde and hydroxyl functionalities, combined with the iodine atom's ability to participate in palladium-catalyzed cross-coupling reactions, allow for the construction of complex, three-dimensional structures. mdpi.com These reactions enable the fusion of the benzaldehyde (B42025) core with other ring systems, leading to novel heterocyclic and polycyclic frameworks. For example, researchers have described the synthesis of tricyclic scaffolds by fusing a pyranose ring with a 1,2,3,4-tetrahydrobenzo[e] Current time information in Bangalore, IN.diazepin-5-one system, where derivatives of this compound could serve as the aromatic component. nih.gov

Furthermore, its derivatives are employed in the construction of macrocycles. In one example, a related compound, 2-hydroxy-4-iodobenzaldehyde, was used in a Sonogashira reaction with 1,3-diethynyladamantane to create a diformyl-substituted adamantane (B196018) intermediate. thieme-connect.com This intermediate subsequently undergoes a Schiff-base coupling to yield a complex macrocycle incorporating the rigid adamantane scaffold. thieme-connect.com Such strategies highlight the potential for this compound in creating unique molecular architectures with defined shapes and functionalities.

| Scaffold Type | Key Intermediate Derived From | Key Reaction | Potential Application | Reference |

|---|---|---|---|---|

| Adamantane-based Cyclophane | 2-Hydroxy-4-iodobenzaldehyde | Sonogashira Coupling / Schiff-Base Reaction | Self-assembling materials | thieme-connect.com |

| Tricyclic Fused Heterocycles | General Benzaldehyde Derivatives | Cyclization / Fusion with other rings | Drug Discovery (Privileged Scaffolds) | nih.gov |

Role of this compound in the Development of Functional Materials Precursors

The reactivity of this compound makes it a precursor for functional materials, including polymers and photosensitizers for medical applications.

In materials science, this compound is a building block for porphyrin-based photosensitizers used in photodynamic therapy (PDT). Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum. The synthesis of 5,10,15,20-tetrakis(4-hydroxy-3-iodophenyl)porphyrin (I-TPPOH) from this compound is a key step in developing these materials. nih.gov The introduction of iodine atoms can modify the photophysical properties of the porphyrin and provides a site for potential radiolabeling, creating theranostic agents that combine therapy and diagnosis. nih.gov

The aldehyde and hydroxyl groups also allow for its incorporation into polymer structures. Functionalized polymers can be synthesized by leveraging these reactive sites, leading to materials with tailored properties for various applications. While specific examples for this compound are not detailed in the provided context, the synthesis of vanillin (B372448) derivatives via Schiff base reactions to create biologically active compounds demonstrates a common strategy that could be applied. researchgate.net The aldehyde can react with amines to form Schiff bases, which can then be polymerized or attached to existing polymer backbones.

This compound as an Intermediate for Pharmaceutical Lead Compound Derivatization

In medicinal chemistry, the modification of a lead compound is a crucial step in optimizing its pharmacological profile. This compound is a useful intermediate for this purpose, enabling the introduction of the 4-hydroxy-3-iodophenyl moiety onto a parent drug molecule.

As previously mentioned, it is a key component in synthesizing iodinated analogues of the anticancer drug daunorubicin. diva-portal.org The aim of such derivatization is often to alter the drug's mechanism of action, improve its targeting capabilities, or introduce a feature for radio-imaging or therapy. The synthesis of these analogues, such as compound 5.18 and 5.21, starts from this compound (5.24), demonstrating its direct role in modifying a known therapeutic agent. diva-portal.org

The compound also serves as a precursor in the synthesis of other biologically active molecules. For instance, it is a starting material for creating radiolabeled porphyrin derivatives intended for cancer diagnosis and therapy. nih.gov By incorporating this iodinated aldehyde, a stable iodine atom is introduced, which can be replaced with a radioisotope like ¹²³I, ¹²⁴I, or ¹³¹I for SPECT or PET imaging and radionuclide therapy. nih.gov This highlights its role in converting lead structures into sophisticated diagnostic and therapeutic agents.

Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Iodobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Hydroxy-3-iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants for this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise information about the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals corresponding to each proton in the molecule. The aldehydic proton (-CHO) appears as a singlet at approximately 9.81 ppm. The aromatic protons exhibit a characteristic splitting pattern. The proton at the C2 position, adjacent to the iodine and aldehyde groups, resonates as a singlet around 8.22 ppm. The proton at C6, ortho to the hydroxyl group, appears as a doublet around 7.80 ppm, and the proton at C5, meta to the hydroxyl group, shows as a doublet around 7.12 ppm. The phenolic hydroxyl proton (-OH) is often observed as a broad singlet, in this case around 5.84 ppm, and its chemical shift can be concentration and solvent dependent. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehydic carbon (C=O) is typically found in the downfield region, around 190 ppm. The carbon atom bearing the iodine (C3) and the hydroxyl group (C4) are also key indicators of the structure. Aromatic carbons generally resonate in the range of 110-160 ppm.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.81 | Singlet | - |

| H-2 | 8.22 | Singlet | - |

| H-6 | 7.80 | Doublet | 6.8 |

| H-5 | 7.12 | Doublet | 8.3 |

| -OH | 5.84 | Singlet | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation of this compound

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the signals at 7.80 ppm (H-6) and 7.12 ppm (H-5) would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the proton signal at 9.81 ppm would correlate with the aldehydic carbon signal, and the aromatic proton signals would correlate with their respective carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200–3400 cm⁻¹ is indicative of the O–H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the aldehyde group typically appears as a strong, sharp band around 1660–1680 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. photothermal.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-I stretching vibration would be expected to give rise to distinct Raman signals. The shape, width, and any asymmetry of the peaks in both IR and Raman spectra can be influenced by intermolecular interactions, such as hydrogen bonding. spectroscopyonline.comup.ac.za

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200–3400 (broad) |

| Aldehyde C=O | C=O Stretch | 1660–1680 |

| Aromatic C=C | C=C Stretch | 1400–1600 |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental formula. For this compound (C₇H₅IO₂), the expected exact mass is approximately 247.9334 g/mol . nih.gov One study reported a MALDI MS (M+H)⁺ signal at m/z 248.238. chemicalbook.com

Fragmentation Pathways: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the aldehydic group (CHO), the hydroxyl group (OH), or the iodine atom (I). The detection of ions resulting from these losses can help to confirm the initial structure. For instance, a precursor ion scan for m/z 127 (corresponding to I⁻) has been used to identify iodinated disinfection byproducts, including this compound, in water samples.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths and angles.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring and n-π* transitions of the carbonyl group. The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the substituents on the aromatic ring. The hydroxyl and iodo substituents will have an effect on the electronic structure and thus the UV-Vis spectrum.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, those with rigid, planar structures and extended π-systems often exhibit fluorescence. The fluorescence properties of this compound are not extensively documented in the provided search results. However, fluorescence spectroscopy is a highly sensitive technique that could potentially be used to study its interactions with other molecules or its presence in various environments. drawellanalytical.comsciforschenonline.org

Computational and Theoretical Investigations of 4 Hydroxy 3 Iodobenzaldehyde

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of 4-Hydroxy-3-iodobenzaldehyde

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For substituted benzaldehydes, DFT calculations, often using the B3LYP functional with various basis sets, provide valuable information about the molecule's stability, electronic properties, and reactive sites.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on similar compounds like 4-hydroxybenzaldehyde (B117250). vulcanchem.commdpi.com For 4-hydroxybenzaldehyde, DFT calculations have been used to determine its optimized molecular geometry, including bond lengths and angles. mdpi.com

Electronic Properties: The electronic properties of this compound are significantly influenced by its substituent groups. The hydroxyl (-OH) group is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the aldehyde (-CHO) and iodo (-I) groups are electron-withdrawing, pulling electron density from the ring.

Key electronic parameters that can be calculated using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For comparison, the HOMO-LUMO energy gap for 4-hydroxybenzaldehyde has been calculated to be approximately 5.01 eV, indicating significant chemical stability. vulcanchem.com The introduction of an iodine atom is expected to modulate this gap.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predict sites for electrophilic and nucleophilic attack. In 4-hydroxybenzaldehyde, the oxygen atom of the carbonyl group is an electron-rich site (nucleophilic), while the hydrogen atoms, especially of the hydroxyl group, are electron-poor (electrophilic). mdpi.com For this compound, the iodine atom would further influence the electrostatic potential distribution.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors such as chemical potential (µ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's stability and reactivity. vulcanchem.com

Reactivity: The combination of electron-donating and electron-withdrawing groups on the benzene (B151609) ring of this compound makes it an interesting candidate for various chemical reactions. DFT calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions. For instance, in the iodination of 3-hydroxybenzaldehyde (B18108), DFT has been used to calculate the activation energies for substitution at different positions to determine the most likely product. Similar calculations for this compound could predict its behavior in further substitution reactions.

| Property | Value | Source |

| Molecular Weight | 248.02 g/mol | nih.gov |

| XLogP3-AA | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 247.93343 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Formal Charge | 0 | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred spatial arrangements of atoms in a molecule. For flexible molecules like substituted benzaldehydes, these methods provide insights into the different conformations the molecule can adopt and their relative stabilities.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the aldehyde group to the benzene ring. The orientation of the aldehyde group relative to the adjacent iodine and hydroxyl groups can significantly impact the molecule's properties and interactions.

In a study of ortho-substituted benzaldehydes, it was found that for halogen and methoxy (B1213986) substituents, the anti-conformer (where the aldehyde C-H bond is directed away from the substituent) is generally more populated than the syn-conformer. acs.orgacs.org However, for an ortho-hydroxyl group, the syn-conformer is more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen. acs.orgacs.org

For this compound, the aldehyde group is ortho to the iodine atom. Therefore, it is expected that the anti-conformation, which minimizes steric hindrance between the bulky iodine atom and the aldehyde group, would be the more stable conformer. The relative energies of the syn and anti conformers, as well as the energy barrier for rotation, can be determined through computational methods.

A conformational analysis of 2,3-dihydroxybenzaldehyde (B126233) using DFT identified eight possible conformers and determined their relative stabilities. researchgate.net A similar approach for this compound would involve systematically rotating the aldehyde and hydroxyl groups to identify all possible stable conformations and their corresponding energies.

Quantum Chemical Calculations of Reaction Mechanisms Involving this compound

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and determine activation energies, providing a deeper understanding of the reaction pathway. sumitomo-chem.co.jp

While specific reaction mechanisms involving this compound have not been extensively studied computationally, the principles can be applied to understand its reactivity. For instance, in palladium-catalyzed reactions of related compounds, computational studies have been used to understand the competition between different reaction pathways. ub.edu

Potential reactions of this compound that could be investigated using quantum chemical calculations include:

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles. Computational studies could model the reaction pathway and predict the feasibility of such substitutions.

Oxidation/Reduction: The aldehyde and hydroxyl groups are susceptible to oxidation and reduction. Quantum chemical calculations can help to understand the mechanisms of these transformations.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form larger molecules. The mechanism of these reactions can be elucidated through computational modeling.

Recent advancements have led to the development of computational methods that can automatically search for reaction paths, which could be a powerful tool for discovering new reactions involving this compound. nih.gov

Prediction of Spectroscopic Parameters for this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For substituted benzaldehydes, these calculations have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational spectra of this compound would show characteristic peaks for the O-H stretch, C=O stretch of the aldehyde, and various C-H and C-C vibrations of the aromatic ring, as well as vibrations involving the C-I bond.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. A study on ortho-substituted benzaldehydes used DFT to calculate the ¹JCH coupling constants of the formyl group, showing that the proximity of the substituent significantly influences this parameter. acs.orgacs.org For this compound, computational methods could predict the chemical shifts of the aromatic protons and carbons, as well as the aldehyde proton, providing valuable data for structural elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. mdpi.com For 4-hydroxybenzaldehyde, TD-DFT calculations have been used to predict the absorption wavelengths and oscillator strengths, which correspond to the electronic transitions within the molecule. vulcanchem.com Similar calculations for this compound would provide insight into its UV-Vis absorption properties.

Exploration of Biological Activities and Mechanistic Insights for 4 Hydroxy 3 Iodobenzaldehyde and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets of 4-Hydroxy-3-iodobenzaldehyde Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets.

A notable example involves the design of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in several diseases. In a study focused on developing tetracyclic DYRK1A inhibitors, a constrained or "rigidified" analogue strategy proved successful. rsc.org The synthesis utilized ortho-iodobenzaldehydes as key precursors to construct the final complex scaffold. The SAR data revealed that specific substitutions on the benzaldehyde-derived ring were crucial for inhibitory activity. rsc.org

For instance, comparing a series of tetracyclic compounds derived from variously substituted benzaldehydes showed that a hydroxyl group at a position corresponding to the original phenolic group of the benzaldehyde (B42025) moiety was critical for high potency. As illustrated in the table below, hydroxy-substituted compounds (4i-4l ) showed significantly better DYRK1A inhibition than their unsubstituted or methoxy-substituted counterparts, with the exception of compound 4e . rsc.org The isosteric replacement of the hydroxyl group with a fluorine atom (4m ) resulted in a complete loss of activity, highlighting the importance of the hydroxyl group as a hydrogen bond donor for target engagement. rsc.org

Table 1: SAR of Tetracyclic DYRK1A Inhibitors Derived from Substituted Benzaldehydes

| Compound | R5 Substitution (on Benzo[b]thiophene ring) | R (on Indenone ring) | DYRK1A IC₅₀ (nM) |

|---|---|---|---|

| 4e | H | 5'-OCH₃ | 52 |

| 4i | OH | H | 105 |

| 4j | OH | 4'-OCH₃ | 116 |

| 4k | OH | 5'-OCH₃ | 35 |

| 4l | OH | 6'-OCH₃ | 54 |

| 4m | F | H | >10000 |

Data sourced from a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. rsc.org

This demonstrates a classic medicinal chemistry approach where the 4-hydroxy-iodobenzaldehyde framework provides a platform for systematic structural modifications to enhance biological activity. The combination of the hydroxyl group for key interactions and the iodo group as a handle for synthetic transformations makes it a privileged starting point. rsc.orgunife.it

In Vitro and In Silico Investigation of Enzymatic Interactions and Inhibition Kinetics by this compound Derivatives

The translation of SAR insights into potent biological activity is confirmed through detailed in vitro and in silico investigations. These studies elucidate the specific interactions between the designed molecules and their target enzymes, providing data on inhibition potency and mechanism.

Derivatives of this compound have been evaluated as inhibitors of several enzyme classes. For example, in the pursuit of novel purine (B94841) nucleoside phosphorylase (PNP) inhibitors, a series of compounds was developed where the benzaldehyde moiety was a key component. acs.org A preliminary screening identified compounds with low nanomolar inhibitory activities against human PNP (hPNP). acs.org Further kinetic studies on promising candidates can reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. For instance, studies on other enzyme inhibitors, like those for the DNA repair protein AlkB, have used Lineweaver-Burk plots to confirm an uncompetitive inhibition mechanism. researchgate.net

In the case of the tetracyclic DYRK1A inhibitors, the most active compound, 4k , was found to be a potent inhibitor of not only DYRK1A but also other related kinases like CLK1, CLK4, and haspin. rsc.org This highlights the potential for multi-target activity, which can be beneficial or a source of off-target effects. The inhibition mechanism for compound 4k against DYRK1A was determined to be ATP-competitive. rsc.org

Table 2: In Vitro Kinase Inhibition Profile of Compound 4k

| Kinase Target | IC₅₀ (nM) |

|---|---|

| DYRK1A | 35 |

| CLK1 | 20 |

| CLK4 | 26 |

| Haspin | 76 |

Data reflects the inhibitory potency against various protein kinases. rsc.org

To complement in vitro data, in silico docking studies are frequently employed to visualize and understand the molecular interactions driving inhibition. For the DYRK1A inhibitors, docking studies revealed key interactions within the enzyme's ATP binding site. The analysis showed that the sulfur atom of the benzo[b]thiophene ring and the oxygen atom of the indenone moiety formed critical interactions with residues Glu242 and Leu244, respectively. rsc.org Similarly, in a study of thiazolidinone derivatives synthesized from a related 4-hydroxy-3,5-dimethoxybenzaldehyde, docking into the active site of the MurB protein from Staphylococcus aureus showed hydrogen bonding between the phenolic hydroxyl group and an arginine residue (Arg 225) of the enzyme, explaining its antibacterial activity. mdpi.com These computational insights are invaluable for rationalizing observed SAR and guiding future design efforts.

Cellular and Molecular Pathway Modulation by Compounds Derived from this compound

The ultimate goal of developing enzyme inhibitors is often to modulate cellular and molecular pathways to achieve a therapeutic effect. Compounds derived from this compound have shown the ability to influence key signaling pathways involved in diseases like cancer.

The inhibition of kinases such as DYRK1A has direct consequences on cellular processes. DYRK1A is a kinase with roles in cell proliferation and neurodevelopment, making it a target for Down syndrome, Alzheimer's disease, and cancer. rsc.org The most potent compound from the series, 4k , was evaluated for its antiproliferative effects on two glioblastoma cell lines (U87 and U373), where it showed moderate activity. rsc.org

In another example, resveratrol (B1683913) analogues were synthesized to study their effects on the Estrogen/Estrogen Receptor α (ERα)/Neuroglobin (NGB) pathway in breast cancer cells. mdpi.com One such analogue, RAV3 , was synthesized from a regioisomer, 2-hydroxy-4-iodobenzaldehyde. The study aimed to see if these new compounds could sensitize breast cancer cells to chemotherapy. mdpi.com This demonstrates how the substituted benzaldehyde core can be incorporated into scaffolds that modulate specific cancer-related pathways.

Furthermore, inhibitors targeting the DNA dealkylation repair enzyme AlkB, which were synthesized using 2-iodobenzaldehyde (B48337) derivatives, were shown to affect cell viability and genomic stability. researchgate.net One specific epoxide derivative was found to inhibit the growth and proliferation of the human lung cancer A549 cell line, directly linking enzyme inhibition to a cellular outcome. researchgate.net

These examples underscore the potential of this compound derivatives to act as chemical probes and potential therapeutic leads by altering the function of critical cellular and molecular networks.

Design and Synthesis of Biologically Active Scaffolds Incorporating the this compound Moiety

The chemical reactivity of this compound makes it an excellent starting point for the synthesis of complex, biologically active scaffolds. unife.it The aldehyde group is amenable to a wide range of transformations (e.g., Wittig reactions, condensation), while the iodine atom is ideal for cross-coupling reactions (e.g., Suzuki, Ullmann), and the hydroxyl group can be used for ether linkages or as a key pharmacophoric feature.

The synthesis of the aforementioned tetracyclic DYRK1A inhibitors is a prime example of scaffold design. rsc.org The process involved a multi-step sequence starting with functionalized thiophenols and methoxy (B1213986) ortho-iodobenzaldehydes. An intramolecular palladium-catalyzed annulation reaction was the key step in constructing the final rigid 6H-benzo[b]indeno[1,2-d]thiophen-6-one core. rsc.org

Another synthetic strategy involves using the iodine atom in an Ullmann coupling reaction. This has been used to create diaryl ether linkages, which are present in many natural products, including the combretastatin (B1194345) family of anti-cancer agents. For instance, 4-iodobenzaldehyde (B108471) was coupled with an ester to form a diaryl ether, which served as a key intermediate in the synthesis of combretastatin D analogues. beilstein-journals.org

The versatility of this starting material is also seen in the synthesis of inhibitors for purine nucleoside phosphorylase (PNP). The synthesis of one targeted inhibitor required the preparation of this compound, which was described as challenging and involved protecting the aldehyde group, followed by ortho-lithiation and reaction with 1,2-diiodoethane. acs.org This highlights the synthetic utility and sometimes complex chemistry required to incorporate this specific substitution pattern into a final drug-like molecule.

These synthetic endeavors showcase how this compound serves as a foundational "privileged structure" from which medicinal chemists can build novel molecular architectures with tailored biological functions. unife.it

Future Perspectives and Research Challenges for 4 Hydroxy 3 Iodobenzaldehyde

Emerging Synthetic Methodologies and Scalable Production of 4-Hydroxy-3-iodobenzaldehyde

The synthesis of this compound, a crucial intermediate in the production of various fine chemicals and pharmaceuticals, is an area of active research. Traditional methods often involve the direct iodination of 4-hydroxybenzaldehyde (B117250). One such method employs a mixture of N-chlorosuccinimide (NCS) and sodium iodide (NaI) in acetic acid. nih.gov In this process, 4-hydroxybenzaldehyde is dissolved in acetic acid, and a solution of NCS and NaI in acetic acid is added dropwise. The reaction mixture is then stirred for an extended period to yield the desired product. nih.gov

Another established approach is the electrophilic aromatic iodination of 3-hydroxybenzaldehyde (B18108). In this method, 3-hydroxybenzaldehyde is dissolved in aqueous ammonia, to which a solution of iodine and potassium iodide in water is added. acs.org This procedure, however, has been noted to produce the this compound isomer, rather than the initially expected 3-hydroxy-4-iodobenzaldehyde. acs.org

More recent and sustainable methods are also being explored. One promising approach is the laccase-catalyzed iodination of p-substituted phenols using potassium iodide (KI) as the iodine source. rsc.org This enzymatic method offers a greener alternative to traditional chemical synthesis. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde can be carried out on a multi-gram scale, yielding 4-hydroxy-3-iodo-5-methoxybenzaldehyde with high efficiency. rsc.org The process involves reacting the starting material in the presence of the laccase enzyme, followed by purification using flash chromatography. rsc.org

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| N-chlorosuccinimide, Sodium Iodide | 4-Hydroxybenzaldehyde | This compound | Not specified | nih.gov |

| Iodine, Potassium Iodide | 3-Hydroxybenzaldehyde | This compound | Not specified | acs.org |

| Laccase, Potassium Iodide | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | 77-85% | rsc.org |

| Boron Tribromide (demethylation) | 3-Iodo-4-methoxybenzaldehyde (B1300997) | This compound | Not specified | acs.org |

Novel Applications of this compound in Advanced Chemical Technologies

This compound serves as a versatile building block in the synthesis of a variety of complex organic molecules with applications in advanced chemical technologies. Its unique combination of functional groups—a hydroxyl, an aldehyde, and an iodine atom on an aromatic ring—allows for a wide range of chemical transformations.

In the field of medicinal chemistry, this compound is a key precursor for the synthesis of biologically active molecules. For instance, it has been used in the preparation of radiolabeled porphyrin derivatives for potential use in cancer diagnosis and photodynamic therapy. nih.gov The synthesis involves a condensation reaction of this compound with pyrrole (B145914), followed by further modifications to attach a targeting moiety like L-tyrosine. nih.gov

The compound is also utilized in the development of enzyme inhibitors. It has been employed in the synthesis of novel inhibitors of abscisic acid 8'-hydroxylase, a key enzyme in the regulation of the plant hormone abscisic acid, which is involved in drought tolerance. researchgate.net This highlights its potential in the development of agrochemicals to improve crop resilience.

Furthermore, this compound is a precursor in the synthesis of complex natural products and their analogs. It has been used in a modular approach to the formal total synthesis of (±)-tubocurarine, a muscle relaxant. acs.org This synthesis involves multiple steps, including the protection of the hydroxyl group, followed by a series of reactions to construct the complex isoquinoline (B145761) alkaloid structure. acs.org

The reactivity of the iodine atom allows for its substitution, enabling the introduction of other functional groups and the construction of more complex molecular architectures. This makes this compound a valuable starting material in the synthesis of specialty chemicals and advanced materials.

Integration of this compound into Sustainable Chemistry Frameworks

The principles of green and sustainable chemistry are increasingly being applied to the synthesis and application of this compound. A key focus is the development of environmentally benign synthetic methods that reduce waste and avoid the use of hazardous reagents.

A significant advancement in this area is the use of enzyme catalysis. The laccase-catalyzed iodination of phenolic compounds, including derivatives of 4-hydroxybenzaldehyde, presents a sustainable alternative to traditional methods that often rely on harsh oxidants and halogenated solvents. rsc.org This enzymatic process can be performed in aqueous media under mild conditions, significantly reducing the environmental impact. The use of potassium iodide as the iodine source further enhances the green credentials of this methodology. rsc.org

Another aspect of sustainable chemistry is the use of renewable feedstocks. While the direct synthesis of this compound from bio-based sources is not yet widely established, research into the production of its precursors, such as 4-hydroxybenzaldehyde, from lignin (B12514952) and other biomass components is ongoing. This would create a more sustainable value chain for this important chemical intermediate.

The integration of this compound into sustainable frameworks also extends to its applications. For example, its use in the synthesis of agrochemicals that enhance drought tolerance in crops aligns with the goals of sustainable agriculture by potentially reducing the need for irrigation. researchgate.net

The pursuit of sustainable practices also involves the optimization of reaction conditions to improve energy efficiency and atom economy. This includes exploring one-pot syntheses and flow chemistry approaches for the production of this compound and its derivatives, which can lead to higher yields, reduced reaction times, and easier purification.

Addressing Challenges in the Derivatization and Functionalization of this compound for Specific Research Goals

The derivatization and functionalization of this compound are essential for tailoring its properties for specific research applications. However, this process is not without its challenges. The presence of multiple reactive sites—the hydroxyl, aldehyde, and iodo groups—can lead to issues with selectivity and the formation of unwanted byproducts.

A primary challenge is achieving regioselectivity during further substitution reactions on the aromatic ring. The directing effects of the existing substituents must be carefully considered to ensure that new functional groups are introduced at the desired position. For instance, protecting the hydroxyl group may be necessary to control the outcome of subsequent electrophilic aromatic substitution reactions. acs.org

The reactivity of the aldehyde group can also present difficulties. It is susceptible to oxidation and can participate in a variety of condensation and addition reactions. In some synthetic pathways, it may be necessary to protect the aldehyde group, for example, by converting it to an acetal, to prevent it from reacting during subsequent transformations. acs.org

The functionalization of the hydroxyl group, such as through alkylation or arylation, can also be challenging. acs.org Strong bases are often required, which can be incompatible with other functional groups in the molecule. The choice of solvent and reaction conditions is crucial to achieve high yields and avoid side reactions.

Furthermore, the purification of derivatized products can be complex. The presence of multiple isomers and byproducts may necessitate the use of advanced chromatographic techniques for separation. mdpi.commdpi.com The development of efficient and scalable purification methods is a key consideration in the practical application of derivatized this compound.

Q & A

Q. Table 1: Representative Synthesis Data

| Starting Material | Reagents | Yield (%) | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | I₂/Ag₂SO₄ | 44–57 |

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural verification requires a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons split due to iodine’s electronegativity.

- ¹³C NMR : The iodine-bearing carbon typically appears at δ 90–100 ppm.

- Mass Spectrometry : The molecular ion peak (m/z 278.045) should align with the molecular formula C₈H₇IO₃ ().

- Cross-Database Validation : Use SciFinder or Reaxys to compare spectral data with published entries ().

Advanced: What mechanistic insights explain the iodine substituent’s impact on electrophilic substitution reactions?

Methodological Answer:

The iodine atom in this compound acts as a strong ortho/para-directing group due to its polarizability, enhancing electrophilic attack at specific positions. However, steric hindrance from iodine can reduce reactivity compared to non-halogenated analogs. Researchers should:

- Perform Hammett studies to quantify electronic effects.

- Compare reaction rates with 4-Hydroxybenzaldehyde () and 4-Hydroxy-3,5-diiodobenzaldehyde to isolate steric vs. electronic contributions.

- Use computational tools (DFT calculations) to map electron density distributions.

Advanced: How can this compound be utilized in targeted drug delivery systems?

Methodological Answer:

demonstrates its application in synthesizing Auger electron therapy agents . The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for therapeutic use. Key steps include:

Q. Table 2: Biomedical Application Data

| Application | Key Reaction | Yield/Activity | Reference |

|---|---|---|---|

| DOX conjugate synthesis | Reductive amination | 57% | |

| Liposome encapsulation | Passive loading | >80% encapsulation efficiency |

Methodological: How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To resolve these:

- Purification : Recrystallize using ethanol/water mixtures ( reports solubility as 8.45 mg/mL in water).

- Cross-Reference Databases : Compare data with NIST Chemistry WebBook () and PubChem ().

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities ().

Advanced: What strategies optimize regioselective functionalization of this compound?

Methodological Answer:

The iodine atom’s steric bulk directs reactions to the para-hydroxy group. For regioselective modifications:

- Protection/Deprotection : Temporarily protect the aldehyde with ethylene glycol to isolate the phenolic -OH for alkylation/acylation.

- Metal-Catalyzed Coupling : Use Suzuki-Miyaura reactions at the iodine site with Pd(PPh₃)₄ catalysts.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature to favor mono- vs. di-substitution.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment ().

Advanced: How does this compound compare to other halogenated benzaldehydes in catalytic applications?

Methodological Answer:

Compared to chloro- or bromo-analogs, the iodine derivative exhibits:

Q. Table 3: Comparative Reactivity of Halogenated Benzaldehydes

| Halogen | Electrophilicity (Hammett σ) | Thermal Stability (°C) |

|---|---|---|

| I | +0.18 | <200 |

| Br | +0.23 | 220–250 |

| Cl | +0.37 | 250–300 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.